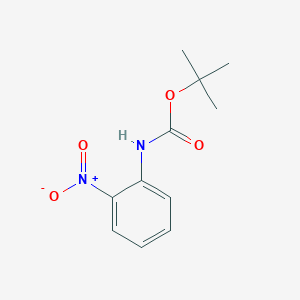

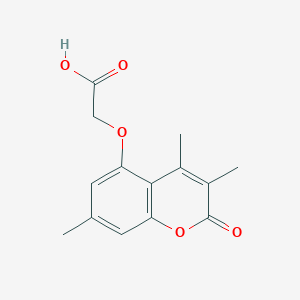

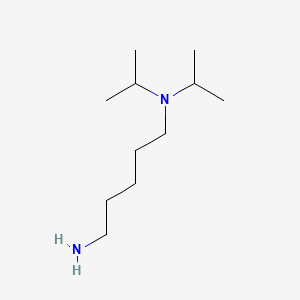

![molecular formula C5H9N3S2 B1334398 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 383130-64-1](/img/structure/B1334398.png)

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The specific structure and substituents on the thiadiazole ring can significantly influence the compound's properties and potential applications, particularly in the pharmaceutical field.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride is prepared through the cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Although the provided data does not include the exact synthesis method for 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine, similar cyclization methods could be employed, using appropriate starting materials and conditions to introduce the methylthioethyl group.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques. For example, the ibuprofen-thiadiazole hybrid compound's structure was determined using FT-IR, multinuclear NMR spectroscopies, and single crystal X-Ray diffraction . These techniques can provide detailed information about the molecular geometry, bonding, and the presence of specific functional groups.

Chemical Reactions Analysis

Thiadiazole compounds can undergo various chemical reactions depending on their substituents. The reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases leads to the formation of thioamides of furylacetic acid . Similarly, 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine could potentially react with nucleophiles, leading to the substitution or addition reactions that modify the thiadiazole core or its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For instance, the vibrational analysis of the ibuprofen-thiadiazole hybrid compound revealed strong signals in the infrared and Raman spectra, suggesting partial double bond character in the thiadiazole moiety . The conformational stability and spectral analysis of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole provided insights into the preferred conformations and vibrational frequencies of the compound . These analyses are crucial for understanding the reactivity and potential applications of the compound.

科学的研究の応用

Crystallographic and QTAIM Analysis

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine and its derivatives have been examined for their crystal structures and noncovalent interactions. A study focusing on adamantane-1,3,4-thiadiazole hybrids revealed different orientations of amino groups and characterized intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research is crucial for understanding molecular interactions and stabilization in crystal structures (El-Emam et al., 2020).

Antimicrobial Activity

The antimicrobial properties of derivatives of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine have been a subject of interest. One study synthesized novel derivatives and evaluated their antimicrobial activity, underscoring the potential of these compounds in pharmaceutical applications (Angulwar et al., 2019).

Molecular Structure and Vibrational Analysis

Research on ibuprofen-thiadiazole hybrid compounds, including derivatives of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine, has been conducted to understand their molecular structure using X-ray diffraction, vibrational analysis, and quantum chemical calculations. This research is significant for the development of new pharmaceutical compounds and understanding their molecular behavior (Channar et al., 2019).

Synthesis and Evaluation of Heterocyclic Compounds

Derivatives of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine have been used in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals. A study described the synthesis of such derivatives with different heterocyclic rings and evaluated their antimicrobial and surface activities (El-Sayed et al., 2015).

Ultrasound-assisted Synthesis

The use of ultrasound in the synthesis of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine derivatives has been explored. This study highlighted an efficient method for synthesis and provided insights into the molecular behavior of these compounds through computational studies, emphasizing the role of modern techniques in chemical synthesis (Erdogan, 2018).

In Vitro Biological Evaluation

Exploring the biological properties of 1,3,4-thiadiazole derivatives, including 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine, is critical. A study focused on synthesizing and characterizing novel derivatives and evaluating their antibacterial and antifungal activities, highlighting their potential in medical applications (Makwane et al., 2018).

特性

IUPAC Name |

5-(1-methylsulfanylethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-3(9-2)4-7-8-5(6)10-4/h3H,1-2H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBROPIITXGDDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)